molecular formula C7H9F3N2S B13236250 2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine

2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine

Cat. No.: B13236250
M. Wt: 210.22 g/mol
InChI Key: TXBMXMQFIAUEMJ-UHFFFAOYSA-N
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Description

2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can engage in various biochemical interactions, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9F3N2S

Molecular Weight

210.22 g/mol

IUPAC Name

2-[4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine

InChI

InChI=1S/C7H9F3N2S/c1-4-6(7(8,9)10)13-5(12-4)2-3-11/h2-3,11H2,1H3

InChI Key

TXBMXMQFIAUEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CCN)C(F)(F)F

Origin of Product

United States

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